Benproperine phosphate is classified under the following categories:
The synthesis of benproperine phosphate involves several chemical reactions and can be achieved through various methodologies. One notable synthesis route includes the reaction between 4-piperidinol and 1-[2-(phenylmethyl)phenoxy]-2-propanol p-toluensulfonate. This reaction is typically performed under controlled conditions, such as heating in an oil bath at approximately 100°C for several hours, followed by extraction processes using solvents like dichloromethane.
The structure of benproperine and its metabolites can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insights into the molecular composition and structure.
Benproperine phosphate has a complex molecular structure characterized by:
The compound features a piperidine ring linked to a phenyl group, contributing to its pharmacological properties. The phosphate group enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations.
Benproperine phosphate undergoes various chemical reactions that are essential for its metabolic processing and therapeutic effects. Key reactions include:
The mechanism of action of benproperine phosphate is multifaceted. Recent studies indicate that it may induce autophagy arrest in pancreatic cancer cells through the activation of the AMPK/mTOR signaling pathway. This leads to an accumulation of autophagosomes due to impaired fusion with lysosomes.
Benproperine phosphate exhibits several important physical and chemical properties:
Benproperine phosphate has several scientific applications beyond its traditional use as a cough suppressant:
Benproperine phosphate induces tumor-selective cell death through a unique two-pronged disruption of autophagic flux: initiation overload and fusion blockade.
BPP activates AMPK phosphorylation while concurrently inhibiting mTORC1 signaling in pancreatic ductal adenocarcinoma (PDAC) cells. This dual action initiates uncontrolled autophagosome formation:
Table 1: Molecular Targets in BPP-Induced Autophagy Arrest
Target Pathway | Molecular Effect | Downstream Consequence | Validation Model |
---|---|---|---|
AMPK phosphorylation | ↑ 3.2-fold activation | ULK1 complex assembly | PANC-1, MIA PaCa-2 |
mTORC1 activity | ↓ 80% suppression | ATG protein liberation | Immunoblotting |
LC3-I to LC3-II conversion | ↑ 4.5-fold increase | Autophagosome accumulation | Fluorescence microscopy |
RAB11A-vesicle trafficking | Disrupted spatial dynamics | Failed lysosomal fusion | Co-immunoprecipitation |
BPP directly interferes with the terminal autophagy stage by impairing RAB11A function:
The combined initiation overload and fusion blockade creates an unsustainable accumulation of undigested autophagic structures:
BPP demonstrates clinically relevant synergy with conventional chemotherapeutics by overcoming resistance pathways:
Table 2: Synergistic Drug Combinations with Benproperine Phosphate
Chemotherapeutic Agent | Cancer Type | Combination Index (CI) | Proposed Mechanism |
---|---|---|---|
Irinotecan | Microsatellite-stable colorectal | 0.3 | Autophagy arrest + TOP1 inhibition |
Navitoclax | Basal-like breast | 0.4 | Dual blockade of autophagy/BCL-2 |
Gemcitabine | Pancreatic ductal adenocarcinoma | 0.5 | Metabolic stress amplification |
Paclitaxel | HER2+ breast | 0.6 | Cytoskeletal disruption synergy |
BPP demonstrates lineage-selective antitumor activity with particular potency in epithelial cancers:
Differential Sensitivity Correlates:
"ARPC2 expression levels strongly predict benproperine response across 45 cell lines (R²=0.87), establishing it as a mechanistically grounded biomarker for patient selection." [2]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7